3-Acetoxy-3-buten-2-one
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Overview
Description
3-Acetoxy-3-buten-2-one is an organic compound with the molecular formula C6H8O3 It is a derivative of butenone, featuring an acetoxy group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3-buten-2-one can be synthesized through several methods. One common approach involves the acetylation of 3-buten-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the third carbon position of the butenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butenone derivatives.
Scientific Research Applications
3-Acetoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-acetoxy-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form an alcohol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the conjugated double bond, which can undergo addition reactions with electrophiles.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-2-butanone: Another acetoxy-substituted butanone with similar reactivity but different structural properties.
4-Methoxy-3-buten-2-one: A methoxy-substituted butenone with distinct chemical behavior.
Uniqueness
3-Acetoxy-3-buten-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
InChI Key |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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